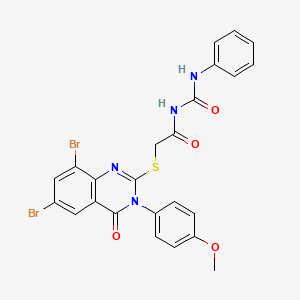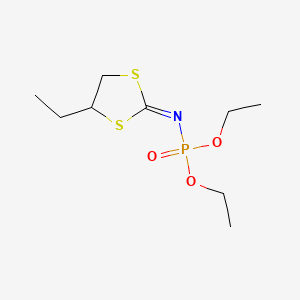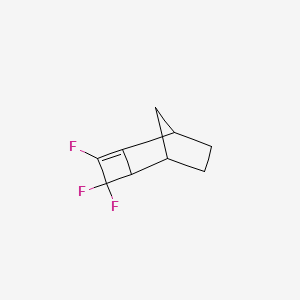
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is a chemical compound with a complex polycyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an epoxy group, which is a three-membered ring containing an oxygen atom, making it highly reactive.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)acridine. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy ring under mild conditions.
Major Products
The major products formed from these reactions include diols, substituted derivatives, and various oxygenated compounds, depending on the reaction conditions and reagents used.
科学研究应用
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine involves its highly reactive epoxy group. This group can interact with various molecular targets, including nucleophiles like DNA, proteins, and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. These interactions are crucial in understanding its biological activity and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)phenanthrene
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is unique due to its specific polycyclic structure and the presence of an epoxy group. This combination of features gives it distinct chemical reactivity and potential applications that are not shared by its analogs. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
85945-19-3 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-14(18-13)7-5-10-6-8-15-17(19-15)16(10)12/h1-5,7,9,15,17H,6,8H2 |
InChI 键 |
ZCHVZVNCNUMXOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5N=C4C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















